molecular formula C24H18ClNO5 B6525048 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide CAS No. 929390-69-2

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide

Cat. No. B6525048
CAS RN: 929390-69-2
M. Wt: 435.9 g/mol
InChI Key: VGALJMOHIJBRBC-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide is an organic compound with the molecular formula C19H14ClNO4. It is a white solid that is soluble in organic solvents. This compound has a variety of applications in scientific research and has been studied for its potential as an anti-cancer agent.

Mechanism of Action

The exact mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide is not fully understood. However, it is believed to act by blocking the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound may also act by inhibiting the production of certain inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of certain types of cancer cells. Additionally, this compound has been shown to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide has several advantages and limitations for laboratory experiments. One advantage is that this compound is relatively easy to synthesize and is available in large quantities. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research involving N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide. One possible direction is to further explore its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential as an anti-inflammatory agent and its potential to inhibit the growth of certain types of bacteria. Finally, further research could be done to explore its potential as a therapeutic agent for other diseases and conditions.

Synthesis Methods

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide can be synthesized in several different ways. One method is to react 4-chlorobenzoyl chloride with 1-benzofuran-3-yl-3,4-dimethoxybenzamide in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in high yield. Another method involves the reaction of 4-chlorobenzoyl chloride with 1-benzofuran-3-yl-3,4-dimethoxybenzamide in the presence of a palladium catalyst. This reaction produces the desired compound in good yield as well.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide has a variety of applications in scientific research. It has been studied for its potential as an anti-cancer agent, and it has been shown to inhibit the growth of several types of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, and it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential to inhibit the growth of certain types of bacteria, and it has been shown to be effective against several species of bacteria.

properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5/c1-29-19-12-9-15(13-20(19)30-2)24(28)26-21-17-5-3-4-6-18(17)31-23(21)22(27)14-7-10-16(25)11-8-14/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALJMOHIJBRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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